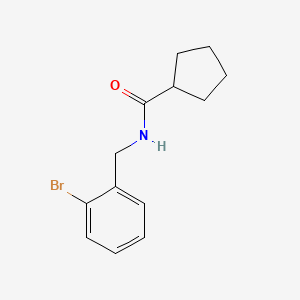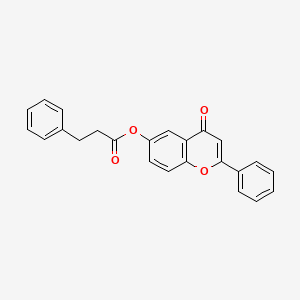![molecular formula C23H18BrNO4 B4580194 ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)
ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
説明
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, including acylation, bromination, and cycloaddition reactions. For example, ethyl 1-acetyl-1H-indole-3-carboxylate was synthesized through acetylation of ethyl 1H-indole-3-carboxylate, demonstrating a planar molecular structure significant for its reactivity and potential applications (Siddiquee et al., 2009). Another study synthesized ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate via reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, showcasing the use of DFT for analyzing molecular properties (Haroon et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds reveals planar aromatic systems, hydrogen bonding interactions, and π-π stacking, which are crucial for understanding their reactivity and interactions with biological molecules. The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate shows strong hydrogen bonds playing vital roles in the crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include cycloaddition and substitution reactions that lead to the formation of new bonds and functional groups. For instance, the synthesis of ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate through nitration, reduction, diazotation, and bromine replacement showcases a variety of chemical transformations (Hu Ying-he, 2006).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystal structures of similar compounds are influenced by their molecular geometry and intermolecular interactions. The crystal structure analysis of (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate reveals insights into its potential solubility and stability (Geetha et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application of these compounds in synthesis and drug design. Research on ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones highlights the synthesis and reactivity of bromo-derivatives, which are pivotal for further chemical modifications (Garg & Singh, 1970).
科学的研究の応用
Synthetic Applications and Chemical Studies
Synthetic Methodologies for Indole Derivatives : Research demonstrates various synthetic methodologies for creating indole derivatives, which are crucial for developing pharmaceuticals and complex organic molecules. For example, the use of poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide as catalysts has been shown to facilitate the one-pot synthesis of 3-substituted indoles under solid-state conditions, highlighting innovative approaches to indole synthesis (Ghorbani‐Vaghei et al., 2014).
Development of Novel Indole-based Compounds : Studies have focused on the synthesis of novel indole-based compounds with potential applications in medicinal chemistry. For instance, research on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates explores new chemical entities that could serve as building blocks for drug development (Cucek & Verček, 2008).
Structural Optimization for Biological Activity : Investigations into the structural optimization of indole derivatives for biological activity have led to the identification of potent inhibitors for enzymes such as 5-lipoxygenase. This illustrates the application of indole chemistry in discovering novel therapeutics (Karg et al., 2009).
Advancements in Indole Chemistry : The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate showcases the ongoing advancements in indole chemistry and its relevance to synthetic organic chemistry, providing efficient methods for the formation of ester bonds in sensitive molecules (Tummatorn et al., 2007).
Exploration of Indole Carboxylates : The synthesis, spectroscopic characterization, and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate contribute to the fundamental understanding of indole carboxylates’ chemical properties. Such research supports the development of indole-based compounds with specific chemical and physical properties (Haroon et al., 2018).
特性
IUPAC Name |
ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxobenzo[e]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c1-3-29-23(28)18-13(2)25(12-14-7-5-4-6-8-14)20-19(18)17-11-15(24)9-10-16(17)21(26)22(20)27/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFOKLUUVJHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)
![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)
![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)
![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)
![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)

